molecular formula C6H6Cl2N2O2S B13569129 2-Amino-3-(2,5-dichlorothiazol-4-yl)propanoic acid

2-Amino-3-(2,5-dichlorothiazol-4-yl)propanoic acid

Cat. No.: B13569129
M. Wt: 241.09 g/mol
InChI Key: SZMPQRMBDVOLBZ-UHFFFAOYSA-N
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Description

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of 2-aminothiazole with dichloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(dichloro-1,3-thiazol-4-yl)propanoic acid is unique due to the presence of the dichloro group, which enhances its reactivity and allows for the formation of a wide range of derivatives.

Properties

Molecular Formula

C6H6Cl2N2O2S

Molecular Weight

241.09 g/mol

IUPAC Name

2-amino-3-(2,5-dichloro-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H6Cl2N2O2S/c7-4-3(10-6(8)13-4)1-2(9)5(11)12/h2H,1,9H2,(H,11,12)

InChI Key

SZMPQRMBDVOLBZ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(SC(=N1)Cl)Cl)C(C(=O)O)N

Origin of Product

United States

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